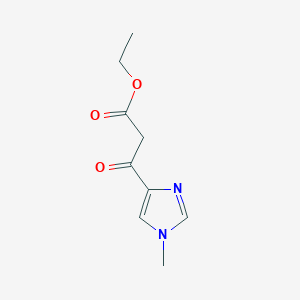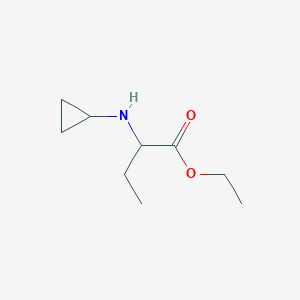
3-(4-Fluorophenyl)-3-methylpyrrolidine
Übersicht
Beschreibung
3-(4-Fluorophenyl)-3-methylpyrrolidine is a chemical compound with the molecular formula C10H12FN . It is an off-white solid . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)-3-methylpyrrolidine consists of a pyrrolidine ring attached to a 4-fluorophenyl group . The exact 3D structure and other detailed structural properties are not available in the search results.Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)-3-methylpyrrolidine is an off-white solid . It has a molecular weight of 165.21 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 241.8±33.0 °C at 760 mmHg, and a flash point of 100.0±25.4 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- Synthon Development : The synthesis of 4-fluoropyrrolidine derivatives, which includes compounds similar to 3-(4-Fluorophenyl)-3-methylpyrrolidine, is crucial in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are synthesized using double fluorination techniques and have significant applications in the preparation of various medicinal compounds (Singh & Umemoto, 2011).
Antimicrobial Activities
- Antifungal Properties : Certain 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones have shown promising in vitro antifungal activities, with some derivatives demonstrating significant inhibitory effects against a broad spectrum of fungi. This suggests potential for use as novel fungicides (Cvetković et al., 2019).
Radiopharmaceutical Research
- PET Radioligands : The development of radioligands for imaging brain histamine subtype 3 receptors, which involve compounds structurally related to 3-(4-Fluorophenyl)-3-methylpyrrolidine, is an area of significant research. These radioligands, including certain nonimidazole 2-aminoethylbenzofurans, are studied for their potential in positron emission tomography (PET) imaging (Bao et al., 2012).
Psychiatric and Neurological Research
- Antipsychotic Potential : Research on 2-phenylpyrroles, a class of compounds related to 3-(4-Fluorophenyl)-3-methylpyrrolidine, has shown potential in developing new antipsychotics. These compounds, through their action on dopamine receptors, offer insights into novel treatments for psychiatric disorders (van Wijngaarden et al., 1987).
Drug Design and Development
- Met Kinase Inhibitors : N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally similar to 3-(4-Fluorophenyl)-3-methylpyrrolidine, have been identified as potent and selective Met kinase inhibitors, indicating their potential in cancer treatment (Schroeder et al., 2009).
Material Science and Photophysics
- Fluorescent Emitter Derivatives : Studies on 4'-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole, a compound related to 3-(4-Fluorophenyl)-3-methylpyrrolidine, have shown its potential use in blue fluorescent organic light emitting diode (OLED) applications due to its photophysical properties (Cho et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(6-7-13-8-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOLHIJVUVQXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-methylpyrrolidine | |
CAS RN |
1248610-21-0 | |
| Record name | 3-(4-fluorophenyl)-3-methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)






![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)